molecular formula C6H12O2 B6234670 3-ethyloxolan-3-ol CAS No. 1340042-64-9

3-ethyloxolan-3-ol

Cat. No.: B6234670
CAS No.: 1340042-64-9
M. Wt: 116.2
InChI Key:
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Description

3-Ethyloxolan-3-ol is an organic compound with the molecular formula C6H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyloxolan-3-ol can be synthesized through several methods. One common approach involves the reaction of dihydrofuran-3(2H)-one with ethynylmagnesium bromide in tetrahydrofuran under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction typically takes about 30 minutes to complete.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction produces various alcohol derivatives.

Scientific Research Applications

3-Ethyloxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethyloxolan-3-ol exerts its effects involves its interaction with various molecular targets. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, its oxolane ring structure allows it to participate in ring-opening reactions, which are crucial in many synthetic pathways.

Comparison with Similar Compounds

    3-Methyloxolan-3-ol: Similar in structure but with a methyl group instead of an ethyl group.

    3-Propylxolan-3-ol: Contains a propyl group, leading to different chemical properties.

    Tetrahydrofuran: A simpler oxolane compound without additional substituents.

Uniqueness: 3-Ethyloxolan-3-ol is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain synthetic applications where other oxolane derivatives may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyloxolan-3-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethylene oxide", "Ethanol", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with ethanol in the presence of sodium hydroxide to form 3-ethoxyoxirane.", "Step 2: 3-ethoxyoxirane is then hydrolyzed with sulfuric acid to form 3-ethoxypropan-1-ol.", "Step 3: The resulting compound is then treated with sodium hydroxide to form 3-ethoxypropene.", "Step 4: 3-ethoxypropene is then reacted with hydrogen chloride to form 3-chloro-1-ethoxypropane.", "Step 5: The final step involves the reaction of 3-chloro-1-ethoxypropane with sodium hydroxide to form 3-ethyloxolan-3-ol." ] }

CAS No.

1340042-64-9

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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